molecular formula C14H17NO3 B3119002 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 245057-86-7

1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No. B3119002
CAS RN: 245057-86-7
M. Wt: 247.29
InChI Key: GEUWOWUYASBMCB-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as LQFM-021, is a small molecule that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Sigma-2 Receptor Probing

A study developed novel sigma-2 receptor probes, including a derivative related to 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one. These probes demonstrated high affinity for sigma-2 receptors in vitro, which are implicated in various neurological and psychiatric disorders. The research highlights the potential of these compounds for studying sigma-2 receptor functions and their role in diseases (Jinbin Xu et al., 2005).

Antitumor Applications

Another research avenue explored the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives from 3,4-dihydro-6,7-dimethoxyisoquinoline as potential antitumor agents. These compounds, through their chemical transformations, demonstrated the versatility of 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one derivatives in synthesizing novel structures with potential antitumor properties (Tayseer A. Abdallah, 2002).

Synthetic Intermediate for Emetine

Catalytic asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline has been utilized to produce a chiral synthetic intermediate for (-)-emetine, a powerful anti-amoebic drug. This research underscores the application of derivatives of 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one in the synthesis of biologically active molecules (T. Itoh et al., 2006).

Radiolabeled Compounds for Tumor Imaging

Research on 76Br-labeled compounds, derived from 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one, revealed their high affinity and selectivity for sigma-2 receptors, which are upregulated in tumor cells. These studies suggest the potential of such derivatives for developing PET radiotracers for solid tumor imaging (D. Rowland et al., 2006).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been used in chemical synthesis and structural analysis studies, demonstrating the compound's utility in constructing complex heterocyclic structures and its role in synthetic organic chemistry (Pablo Cironi et al., 2006).

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-14(16)15-6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h4,7-8H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWOWUYASBMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one

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